

Core Structure & Primary Targets of Telatinib

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Compound Focus: Telatinib

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Telatinib is an orally available, small-molecule inhibitor. Its core structure is a **furo[2,3-d]pyridazine** derivative [1].

The primary targets and inhibitory concentrations (IC₅₀) for **Telatinib** are summarized in the table below [2]:

Target Kinase	IC ₅₀ (nM)
VEGFR-2 (KDR)	6 nM
VEGFR-3 (FLT4)	4 nM
c-Kit	1 nM
PDGFR α	15 nM

It exhibits high specificity, with little to no inhibitory activity against the Raf kinase pathway, EGFR family, FGFR family, or the Tie-2 receptor [2].

Key Experimental Data & Protocols

Research provides insights into **Telatinib**'s efficacy through specific experimental models.

Anti-Angiogenic Efficacy in Zebrafish Model

A 2025 study used transgenic *Fli-1:EGFP* zebrafish embryos to visualize and quantify the anti-angiogenic effects of **Telatinib** [3].

- **Experimental Protocol:**

- **Model:** Transgenic *Fli-1:EGFP* zebrafish embryos (2 hours post-fertilization).
- **Treatment:** Embryos were treated with **Telatinib** at its Maximum Tolerated Concentration (MTC) of **0.031 μM** or a vehicle control (0.1% DMSO).
- **Incubation:** 28°C for 48 hours.
- **Observation:** Intersegmental vessels (ISVs) were observed and imaged using fluorescence microscopy.
- **Quantitative Analysis:** The number and length of complete ISVs were measured.
- **Gene Expression Analysis:** qPCR was performed to analyze expression of angiogenesis-related genes (*kdr1*, *flt1*, *vegfa*, *akt2*, *pik3r1*).

- **Key Findings:**

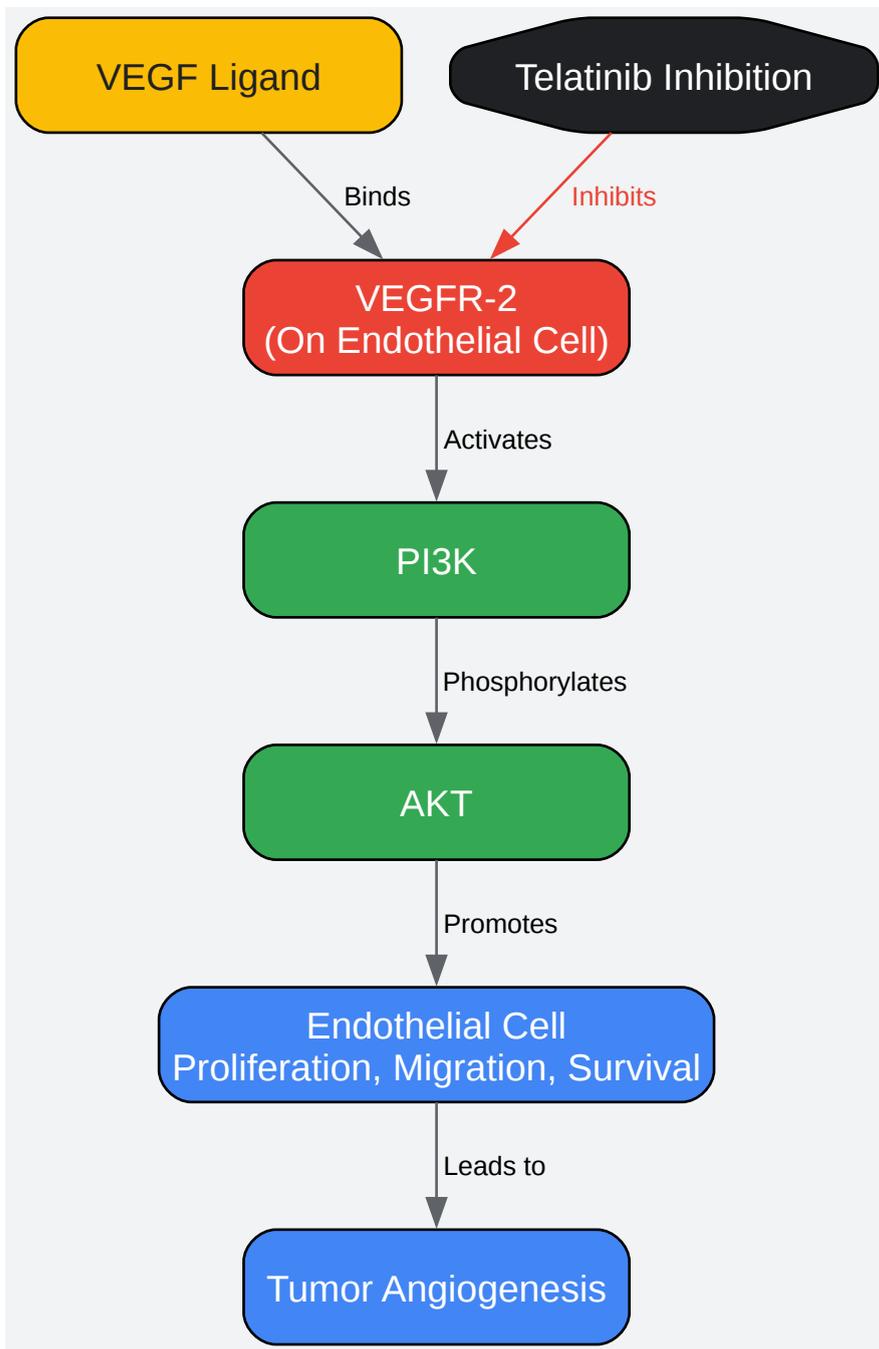
- **Telatinib** (0.031 μM) significantly reduced the number of complete ISVs by **33.8%** and their length by **23.3%** compared to the control [3].
- It broadly downregulated the expression of key receptors and pathway genes: *kdr1* (VEGFR2), *flt1* (VEGFR1), and *akt2* (a key node in the PI3K/AKT pathway) [3].
- The study concluded that **Telatinib** inhibits angiogenesis by targeting both VEGF receptors and the downstream **PI3K/AKT signaling pathway** [3].

Antitumor Activity in Xenograft Models

Administration of **Telatinib** as a single agent demonstrated potent, dose-dependent antitumor activity in several human tumor xenograft models, including **MDA-MB-231 breast cancer**, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer [2].

Mechanism of Action and Signaling Pathway

Telatinib exerts its effects by inhibiting receptor tyrosine kinases, primarily VEGFR-2, which is critical for tumor angiogenesis. The diagram below illustrates the disrupted signaling pathway.



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Telatinib inhibits VEGFR-2 to block the PI3K/AKT pathway and angiogenesis.

Clinical and Pharmacogenetic Profile

- **Clinical Safety:** A phase I dose-escalation study in patients with refractory solid tumors found the drug was safe and well-tolerated. The maximum-tolerated dose was not reached up to **1500 mg BID**

with continuous dosing. The recommended phase II dose was selected as **900 mg BID** [4].

- **Pharmacogenetics:** A follow-up study found that interpatient variability in **Telatinib** exposure (pharmacokinetics) and toxicity could not be explained by polymorphisms in genes encoding for key drug transporter proteins (ABCB1, ABCC1, ABCG2) or its target receptors (KDR, FLT4) [5].

The search results confirm **Telatinib**'s mechanism and activity, but a definitive, comprehensive SAR analysis detailing the role of each molecular moiety was not found.

- **For a Full SAR Analysis**, you may need specialized commercial databases or original patent documents.
- **For Recent Developments**, the pyridazinone scaffold remains an active area of research in dual VEGFR-2/EGFR inhibitor design, which may offer valuable structural insights [1].

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